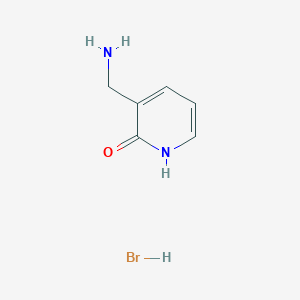

3-(Aminomethyl)pyridin-2-ol hydrobromide

Overview

Description

Synthesis Analysis

The synthesis of pyridine derivatives like AMPOH often involves the use of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular formula of AMPOH is C6H8N2O.BrH . The InChI code is 1S/C6H8N2O.BrH/c7-4-5-2-1-3-8-6(5)9;/h1-3H,4,7H2,(H,8,9);1H . The average mass is 160.602 Da and the monoisotopic mass is 160.040344 Da .Chemical Reactions Analysis

AMPOH is commonly used in the synthesis of heterocyclic compounds. The success of a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Physical and Chemical Properties Analysis

AMPOH is a solid at room temperature . It is soluble in water and ethanol, and insoluble in diethyl ether. The density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of Rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not provided in the retrieved sources .Scientific Research Applications

Synthesis and Structural Analysis

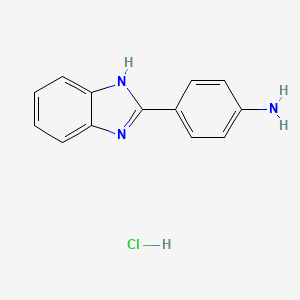

3-(Aminomethyl)pyridin-2-ol hydrobromide and its derivatives are extensively used in the synthesis of complex organic compounds. Researchers have developed various methods to synthesize these compounds and analyze their structures. For instance, Smirnov et al. (2005) explored the aminomethylation of pyridines, leading to the formation of hydroxy and bromomethyl derivatives, pivotal in the synthesis of various organic compounds, including isothioureidomethyl and benzimidazolylthiomethyl derivatives, with their structures confirmed by 1H NMR spectra data (Smirnov, Kuz’min, & Kuznetsov, 2005). Moreover, Hidalgo et al. (2020) investigated the transformation of 5-hydroxymethylfurfural into 6-(hydroxymethyl)pyridin-3-ol, shedding light on the pathways of pyridin-3-ols formation in foods (Hidalgo, Lavado-Tena, & Zamora, 2020).

Catalysis and Chemical Reactions

The compound and its derivatives are pivotal in catalysis and various chemical reactions. Tang et al. (2017) developed a method for the synthesis of 3-(aminomethyl)pyridine, highlighting its importance in catalysis and chemical transformations (Tang, Xiao, & Wang, 2017). Similarly, Canibano et al. (2001) investigated the regioselective halogenation of pyridines, providing insights into the reactivity and selectivity of these compounds in chemical reactions (Canibano, Rodríguez, & Santos, 2001).

Biological Interactions and Antimicrobial Activity

This compound derivatives have been studied for their interactions with biological molecules and antimicrobial properties. Abu-Youssef et al. (2010) synthesized and analyzed the DNA interactions and antimicrobial activity of certain pyridine derivatives, revealing their potential in pharmaceutical applications (Abu-Youssef, Soliman, & Langer, 2010). Furthermore, Xia et al. (2017) explored the interactions between 3-aminomethyl-pyridine derivatives and peroxovanadium(V) complexes, providing valuable data on the substitution effects and reaction equilibriums (Xia, Zhang, & Yu, 2017).

Nanotechnology and Material Science

The compound and its derivatives are also relevant in nanotechnology and material science. Tabari et al. (2022) synthesized a novel magnetic nanocatalyst based on iron oxide nanoparticles linked with pyridinium hydrotribromide, demonstrating its utility in selective oxidation of alcohols and protection of alcohols (Tabari, Pourali, & Nazarzadeh Zare, 2022).

Properties

IUPAC Name |

3-(aminomethyl)-1H-pyridin-2-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.BrH/c7-4-5-2-1-3-8-6(5)9;/h1-3H,4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGOAULZDQOQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

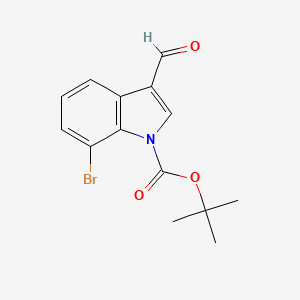

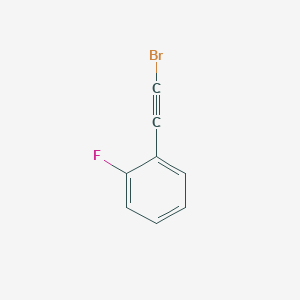

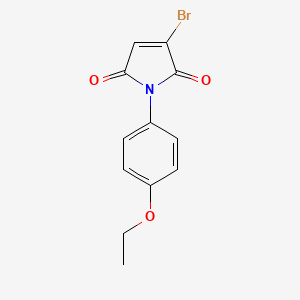

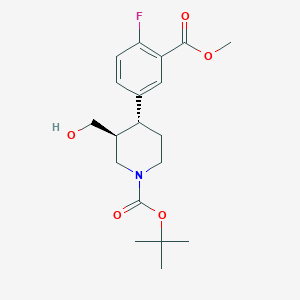

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7E)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1384001.png)

![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)